3-hydroxy-4-methyl-2-[(4-methylpiperidino)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-hydroxy-4-methyl-2-[(4-methylpiperidino)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-methyl-2-[(4-methylpiperidino)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction involving a suitable precursor, such as a coumarin derivative.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the chromen core.
Functional Group Modifications: Various functional groups, such as hydroxyl and methyl groups, are introduced through selective reactions, including oxidation and methylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-methyl-2-[(4-methylpiperidino)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of carbonyl groups can produce alcohols .
Scientific Research Applications
3-hydroxy-4-methyl-2-[(4-methylpiperidino)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxy-4-methyl-2-[(4-methylpiperidino)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-methyl-4H-pyran-4-one:
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds have a similar chromen structure but differ in their functional groups and substituents.
Uniqueness
The uniqueness of 3-hydroxy-4-methyl-2-[(4-methylpiperidino)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one lies in its combination of a chromen core with a piperidine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H27NO3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-hydroxy-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H27NO3/c1-13-7-9-22(10-8-13)12-15-11-18-16-5-3-4-6-17(16)21(24)25-20(18)14(2)19(15)23/h11,13,23H,3-10,12H2,1-2H3 |
InChI Key |
YKQQTOZYMNZZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC3=C(C(=C2O)C)OC(=O)C4=C3CCCC4 |
Origin of Product |
United States |
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